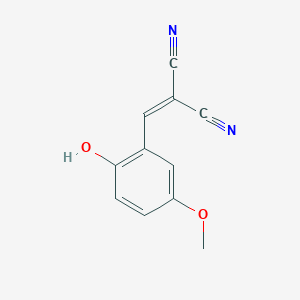
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2 It is a derivative of benzylidene malononitrile, characterized by the presence of hydroxy and methoxy groups on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in various solvents, including ethanol and water .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of solid base catalysts, such as hydrotalcites, has been reported to improve the selectivity and reusability of the catalyst, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxy and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated and sulfonated derivatives.
科学的研究の応用
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anti-microbial and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Hydroxy-5-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
類似化合物との比較
2-(2-Hydroxy-5-methoxybenzylidene)malononitrile can be compared with other benzylidene malononitrile derivatives, such as:
2-(2-Hydroxy-benzylidene)-malononitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Hydroxy-4,5-dimethoxy-benzylidene)-malononitrile: Contains additional methoxy groups, which can influence its solubility and interaction with biological targets.
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
2-[(2-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-2-3-11(14)9(5-10)4-8(6-12)7-13/h2-5,14H,1H3 |
InChIキー |
QWCKPWINAFYBFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)



![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

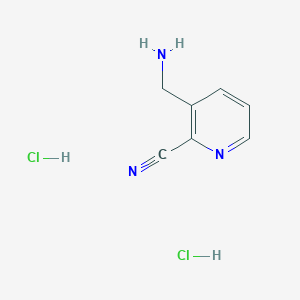
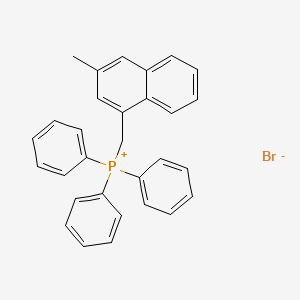
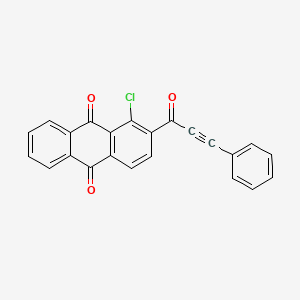
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
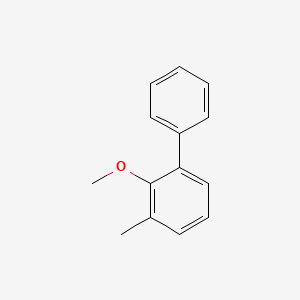
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
